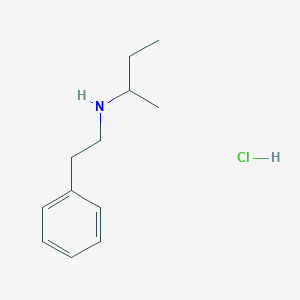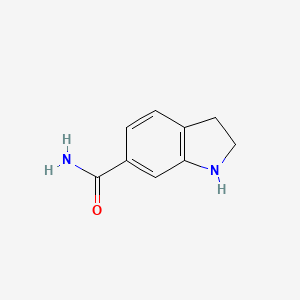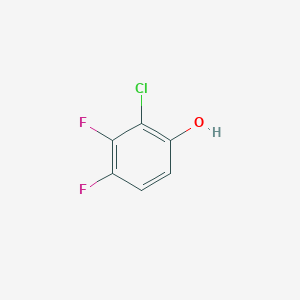![molecular formula C9H13ClN2 B3086414 (prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride CAS No. 1158787-69-9](/img/structure/B3086414.png)
(prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride
Overview
Description
(prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2 It is known for its unique structure, which includes a pyridine ring and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride typically involves the reaction of pyridine derivatives with allyl amine. The process may include steps such as:
Formation of the Pyridine Derivative: This can be achieved through classical methods like the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia.
Allylation: The pyridine derivative is then reacted with allyl amine under specific conditions to form the desired compound. This step may require catalysts and controlled temperatures to ensure the correct formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Substitution: It can participate in substitution reactions where the allyl or pyridine groups are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Water radical cations, hydrogen peroxide.
Catalysts: Transition metals, acids, or bases depending on the reaction type.
Solvents: Organic solvents like benzene, xylene, or water for specific reactions.
Major Products
The major products formed from these reactions include quaternary ammonium cations and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
(prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Mechanism of Action
The mechanism of action of (prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A similar compound with a pyridine ring, used in various chemical and biological studies.
2-(pyridin-2-yl)pyrimidine: Known for its antifibrotic activity and potential therapeutic applications.
4-aminopyridine: Used in the study of nonlinear optical properties and as a building block for other compounds.
Uniqueness
(prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride is unique due to its combination of an allyl group and a pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-5-11-8-9-3-6-10-7-4-9;/h2-4,6-7,11H,1,5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHOEDSUOMBASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride](/img/structure/B3086336.png)

![1-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B3086355.png)




amine hydrochloride](/img/structure/B3086387.png)
![(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086395.png)
amine hydrochloride](/img/structure/B3086404.png)

![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086418.png)


